molecular formula C38H34NO8P B146952 Fmoc-Tyr(PO3Bzl2)-OH CAS No. 134150-51-9

Fmoc-Tyr(PO3Bzl2)-OH

Cat. No. B146952
CAS RN: 134150-51-9
M. Wt: 663.6 g/mol
InChI Key: JSTYRDUOBZALLV-BHVANESWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fmoc-Tyr(PO3Bzl2)-OH is an important building block for peptide synthesis and is widely used in the lab. It is a derivative of L-tyrosine, which is an amino acid that is essential for many biological processes and functions. This compound is a protected amino acid, meaning that it is modified with a protective group to prevent it from reacting with other molecules until the protective group is removed. This compound has many applications in scientific research, including the synthesis of peptides, proteins, and other compounds. It is also used in biochemical assays and other laboratory experiments.

Scientific Research Applications

Peptide Synthesis

Fmoc-Tyr(PO3Bzl2)-OH is prominently used in peptide synthesis. It has been utilized in the preparation of O-phosphotyrosine-containing peptides through Fmoc solid-phase synthesis, offering high purity and efficiency. For example, it was successfully employed in the synthesis of an O-phosphorylated tyrosine analogue of a heptadecapeptide, which was designed to adopt an α-helical conformation in solution (Wade et al., 1995). Furthermore, this compound has been evaluated alongside other derivatives for the synthesis of Tyr(P)-containing peptides, proving to be a valuable reagent in this field (Valerio et al., 1995).

Phosphopeptide Synthesis

The chemical's utility extends to the synthesis of phosphopeptides, a crucial area in biochemistry and molecular biology. It provides a reliable means for incorporating phosphorylated amino acids into peptide chains. This application is vital for generating complex multiphosphorylated peptide sequences, which have numerous biological and therapeutic implications (Perich, 1997).

Conformational Analysis

This compound is also instrumental in the conformational analysis of peptides. Its use in synthesizing α-helical peptides has facilitated studies on how phosphorylation affects peptide structure and function. For instance, peptides synthesized using this derivative exhibited an increased degree of helicity, providing insights into the role of tyrosine phosphorylation in protein structure (Wade et al., 1995).

Enzymology Studies

The synthesized phosphopeptides have been used as substrates in enzymology studies, particularly for understanding the specificity of various enzymes such as protein tyrosine phosphatases. These studies are crucial for drug discovery and understanding cellular signaling pathways (Perich et al., 2009).

Optimization of Peptide Synthesis

Research has also focused on optimizing the coupling methods for introducing this compound into peptides. This optimization is crucial for enhancing the efficiency and yield of peptide synthesis, particularly for complex or long peptide chains (White, 2001).

Safety and Hazards

“Fmoc-Tyr(PO3Bzl2)-OH” can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray and to use only outdoors or in a well-ventilated area . In case of skin contact, wash with plenty of water and get medical help if skin irritation occurs . If inhaled, remove the person to fresh air and keep comfortable for breathing .

Mechanism of Action

Target of Action

Fmoc-Tyr(PO3Bzl2)-OH is primarily used in the formation of peptide-based hydrogels . These hydrogels are multifunctional materials with inherent biocompatibility and good bioactivity. They are often used in drug delivery systems, tissue engineering, and other biomedical applications .

Mode of Action

The compound works by enhancing the self-assembly ability of peptide-based hydrogels . In a study, an enzyme-catalyzed method was proposed to synthesize enzyme-crosslinked peptide hydrogels (Fmoc-Gly-Phe-Tyr-Tyr, or Fmoc-GFYY) based on the cross-linking of tyrosine (Tyr) residues . The action of horseradish peroxidase (HRP) and hydrogen peroxide (H2O2) was utilized . Compared to Fmoc-GFYY without HRP or H2O2, Fmoc-GFYY/enzyme-crosslinked hydrogels exhibited a more dense crosslinking network, more ordered secondary structure, and higher mechanical strength .

Biochemical Pathways

The biochemical pathways involved in the action of this compound are related to the enzymatic crosslinking of tyrosine residues in the peptide chains . This crosslinking leads to the formation of a dense network structure in the hydrogel, enhancing its mechanical properties and drug release profile .

Pharmacokinetics

As a component of peptide-based hydrogels, it is expected to have good bioavailability due to the inherent biocompatibility of these materials .

Result of Action

The result of the action of this compound is the formation of a robust, functional hydrogel with enhanced mechanical properties and controlled drug release . For example, with doxorubicin (DOX) and rhodamine B (RhB) as model drugs, Fmoc-GFYY/enzyme-crosslinked hydrogels demonstrated slow DOX release in vitro and longer RhB retention time in vivo . Cell experiments showed that the enzyme-crosslinked hydrogel formulation carrying DOX had higher anticancer efficacy compared to DOX solution alone .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of enzymes like HRP and substrates like H2O2 is crucial for the enzymatic crosslinking process . Additionally, factors such as pH, temperature, and ionic strength can potentially affect the self-assembly of the hydrogel and its drug release properties.

Biochemical Analysis

Biochemical Properties

Fmoc-Tyr(PO3Bzl2)-OH is a key component in the formation of hydrogels by low molecular weight building blocks . It interacts with various enzymes, proteins, and other biomolecules, contributing to the rapid formation of three-dimensional self-supporting gels . The nature of these interactions is largely due to the physical characteristics of the Fmoc-Tyr hydrogels and the functionality of the catechol groups .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are significant. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . The presence of this compound in the cellular environment can lead to changes in the cellular structure and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The mechanism for the coupling reaction of an activated Fmoc-amino acid to the resin involves a nucleophilic substitution .

Temporal Effects in Laboratory Settings

Over time, the effects of this compound in laboratory settings can change. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial for understanding its temporal effects .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can have effects on metabolic flux or metabolite levels

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical aspects of its function. It could interact with transporters or binding proteins, affecting its localization or accumulation

properties

IUPAC Name

(2S)-3-[4-bis(phenylmethoxy)phosphoryloxyphenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H34NO8P/c40-37(41)36(39-38(42)44-26-35-33-17-9-7-15-31(33)32-16-8-10-18-34(32)35)23-27-19-21-30(22-20-27)47-48(43,45-24-28-11-3-1-4-12-28)46-25-29-13-5-2-6-14-29/h1-22,35-36H,23-26H2,(H,39,42)(H,40,41)/t36-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSTYRDUOBZALLV-BHVANESWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COP(=O)(OCC2=CC=CC=C2)OC3=CC=C(C=C3)CC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COP(=O)(OCC2=CC=CC=C2)OC3=CC=C(C=C3)C[C@@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H34NO8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50576669
Record name O-[Bis(benzyloxy)phosphoryl]-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-tyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50576669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

663.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

134150-51-9
Record name O-[Bis(benzyloxy)phosphoryl]-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-tyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50576669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2S)-3-(4-{[bis(benzyloxy)phosphoryl]oxy}phenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fmoc-Tyr(PO3Bzl2)-OH
Reactant of Route 2
Reactant of Route 2
Fmoc-Tyr(PO3Bzl2)-OH
Reactant of Route 3
Fmoc-Tyr(PO3Bzl2)-OH
Reactant of Route 4
Fmoc-Tyr(PO3Bzl2)-OH
Reactant of Route 5
Reactant of Route 5
Fmoc-Tyr(PO3Bzl2)-OH
Reactant of Route 6
Fmoc-Tyr(PO3Bzl2)-OH

Q & A

Q1: What is the significance of Fmoc-Tyr(PO3Bzl2)-OH in peptide synthesis?

A1: this compound is a crucial building block in solid-phase peptide synthesis for incorporating O-phosphotyrosine into peptide sequences [, ]. This is particularly important because phosphotyrosine plays a critical role in cellular signaling pathways, acting as a recognition element for protein-protein interactions and enzymatic activity regulation.

Q2: What challenges are associated with using this compound in peptide synthesis, and how are they addressed in the research?

A2: One challenge with this compound is the potential for undesirable side reactions during synthesis due to the reactive phosphate group. [] investigates different Fmoc-Tyr(PO3R2)-OH derivatives, including this compound, to evaluate their performance in Fmoc solid-phase synthesis. The research explores strategies to minimize side reactions and optimize the synthesis of O-phosphotyrosine-containing peptides. This exploration of various derivatives helps researchers choose the most suitable building block for their specific peptide synthesis needs.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.